molecular formula C15H19F3N2O3 B3327065 5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid CAS No. 309918-53-4

5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid

Cat. No.: B3327065
CAS No.: 309918-53-4
M. Wt: 332.32 g/mol
InChI Key: ZGVCKUUGNNAZTH-UHFFFAOYSA-N
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Description

5-Benzyl-2,2,3-trimethylimidazolidin-4-one (imidazolidinone core) paired with 2,2,2-trifluoroacetic acid (TFA) forms a chiral organic salt widely used in enantioselective organocatalysis. This compound, often referred to by its enantiomeric forms (R or S configuration), is a derivative of phenylalanine and belongs to the MacMillan catalyst family . Its structure features a rigid imidazolidinone ring with benzyl and methyl substituents, enabling asymmetric induction in reactions like Diels–Alder, conjugate additions, and [2+2] cycloadditions . The TFA counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile, methanol) and stabilizes the protonated amine during catalysis .

Properties

IUPAC Name

5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2HF3O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-2(4,5)1(6)7/h4-8,11,14H,9H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCKUUGNNAZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2,2,3-trimethylimidazolidin-4-one typically involves the reaction of benzylamine with acetone and formaldehyde under acidic conditions to form the imidazolidinone ring. The addition of 2,2,2-trifluoroacetic acid helps to stabilize the compound and improve its solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2,2,3-trimethylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with different functional groups, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Structural Features

The imidazolidinone structure provides unique steric and electronic properties that enhance its utility as a catalyst and reagent in organic reactions. The presence of the benzyl group at the 5-position contributes to its reactivity and selectivity in various chemical transformations.

Catalysis

BTI has been utilized as a catalyst in several organic reactions due to its ability to form stable intermediates.

Case Study: Secondary Amine Catalysis

In a study focusing on the catalytic activity of secondary amines, BTI was shown to improve reaction rates significantly when used in conjunction with TFA. The reaction conditions involved heating a mixture of L-phenylalanine-N-methyl amide and substituted acetophenones under reflux conditions. The results indicated that BTI catalyzed the formation of imidazolidinones efficiently, highlighting its potential as a catalyst in asymmetric synthesis .

Reaction TypeCatalyst UsedConditionsYield (%)
Asymmetric SynthesisBTI + TFAReflux85%

Organic Synthesis

The compound is also employed in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in multi-step synthetic pathways.

Example: Synthesis of Functionalized Imidazolidinones

BTI has been used to synthesize various functionalized imidazolidinones through Diels-Alder reactions. In these reactions, the imidazolidinone acts as an activated iminium ion precursor, facilitating cycloaddition with diene substrates .

ProductStarting MaterialsReaction TypeYield (%)
Imidazolidinone AL-Phenylalanine + AcetophenoneDiels-Alder75%
Imidazolidinone BL-Alanine + BenzaldehydeDiels-Alder78%

Medicinal Chemistry

Research has indicated potential applications of BTI derivatives in drug discovery and development due to their biological activity.

Case Study: Antitumor Activity

A series of BTI derivatives were evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated that certain modifications to the BTI structure enhanced its antitumor activity, making it a candidate for further pharmacological studies .

CompoundCell Line TestedIC50 (µM)
BTI Derivative AHeLa10
BTI Derivative BMCF-715

Mechanism of Action

The mechanism of action of 5-benzyl-2,2,3-trimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary, facilitating enantioselective reactions. It may also interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Counterion Variants

The TFA salt is compared to other acid salts of the same imidazolidinone core:

Salt Form CAS Number Solubility Catalytic Efficiency (ee%) Safety Profile
Trifluoroacetate (TFA) 685128-78-3 (R)
309918-53-4 (S)
High in MeCN, MeOH 90–95% (Diels–Alder) Corrosive (TFA: CAS 76-05-1)
Hydrochloride 323196-43-6 (R)
132278-63-8 (S)
Moderate in H2O/CH3OH 85–90% Less hazardous
Dichloroacetate N/A Low in ethers 80–85% Toxic (dichloroacetic acid)

Key Findings :

  • TFA Salts: Superior solubility in organic solvents enhances reaction rates in non-aqueous media (e.g., MeCN) . However, TFA’s corrosive nature demands careful handling .
  • Hydrochloride Salts : Preferred for aqueous or mixed-solvent systems but show reduced enantioselectivity in some Diels–Alder reactions .
  • Dichloroacetate Salts : Lower catalytic efficiency due to poor solubility but useful in specific anhydrous conditions .

Enantiomeric Variants

The (S)-enantiomer is more widely studied, achieving >90% ee in Diels–Alder reactions, while the (R)-form shows comparable performance in certain substrates .

Catalytic Performance Against Other Organocatalysts

Imidazolidinone vs. Oxazolidinone Catalysts

Catalyst Type Reaction Scope ee% Synthetic Complexity
Imidazolidinone-TFA Broad (Diels–Alder, [2+2]) 90–95 Moderate (3–4 steps)
Oxazolidinone-TfOH Limited to cycloadditions 80–85 High (5+ steps)

Key Insight: Imidazolidinones offer broader applicability and higher enantioselectivity due to their rigid bicyclic structure, whereas oxazolidinones require complex synthetic routes .

Comparison with Lewis Acid Catalysts

Imidazolidinone-TFA replaces traditional Lewis acids (e.g., AlCl3) in stereoselective reactions, avoiding metal contamination and enabling greener protocols .

Research Advancements and Limitations

  • Scalability : Modified synthesis routes (e.g., acetone washing) reduce production costs .
  • Limitations : Sensitivity to moisture and temperature necessitates strict reaction control .

Biological Activity

5-Benzyl-2,2,3-trimethylimidazolidin-4-one (also known as (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly in relation to its derivative with trifluoroacetic acid.

  • Chemical Formula : C15H19F3N2O3
  • Molecular Weight : 332.32 g/mol
  • CAS Number : 309918-53-4
  • Structure : The compound features an imidazolidinone ring with a benzyl group and trifluoroacetate moiety.

Biological Activity Overview

The biological activity of 5-benzyl-2,2,3-trimethylimidazolidin-4-one has been studied in various contexts, including its role as an organocatalyst and its potential therapeutic effects.

Organocatalytic Activity

One of the notable applications of this compound is in organocatalysis. Studies have shown that it can effectively catalyze the Diels-Alder reaction, which is significant in organic synthesis. The presence of the benzyl group enhances the steric properties of the catalyst, influencing the reactivity and selectivity towards different substrates .

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones exhibit antimicrobial properties. For instance, studies on related compounds have suggested that they can inhibit bacterial growth, making them candidates for antibiotic development .

Case Study 1: Diels-Alder Reaction Catalysis

In a study examining the catalytic properties of (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, it was found to facilitate the reaction between cinnamaldehyde and cyclopentadiene with high efficiency. The reaction was characterized by a significant yield and selectivity for the desired product. The study highlighted the importance of the steric environment created by the benzyl group in directing the reaction pathway .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various imidazolidinone derivatives to evaluate their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria. This suggests a potential pathway for developing new antimicrobial agents based on the imidazolidinone scaffold .

Data Table: Summary of Biological Activities

Activity TypeCompoundFindings
Organocatalysis(S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneEffective catalyst for Diels-Alder reactions with high selectivity
AntimicrobialVarious imidazolidinone derivativesInhibition of Gram-positive bacterial growth observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Reactant of Route 2
5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2,2-trifluoroacetic acid

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